molecular formula C19H15ClFN3O B2535199 N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034247-49-7

N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B2535199
CAS No.: 2034247-49-7
M. Wt: 355.8
InChI Key: MJEQENGHKHVKLP-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic organic compound that features a bipyridine moiety and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the acetamide group: This step involves the reaction of the bipyridine intermediate with 2-chloro-6-fluorophenylacetic acid or its derivatives under amide bond-forming conditions.

Common reagents and conditions for these reactions include palladium-catalyzed coupling reactions, amide coupling reagents such as EDCI or HATU, and appropriate solvents like DMF or DCM.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, scalable purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a bipyridine N-oxide, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bipyridine moiety could coordinate to metal ions, affecting their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    N-(2-pyridylmethyl)-2-(2-chlorophenyl)acetamide: A structurally similar compound with different substituents.

    N-(3-pyridylmethyl)-2-(2-fluorophenyl)acetamide: Another similar compound with variations in the pyridine and phenyl substituents.

Uniqueness

N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide is unique due to the specific combination of the bipyridine moiety and the substituted acetamide group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O/c20-16-6-1-7-17(21)15(16)10-18(25)24-12-14-5-3-9-23-19(14)13-4-2-8-22-11-13/h1-9,11H,10,12H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEQENGHKHVKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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